molecular formula C9H11NO3 B2568154 methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate CAS No. 2105139-81-7

methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate

Cat. No.: B2568154
CAS No.: 2105139-81-7
M. Wt: 181.191
InChI Key: HNRPFYZCBHNNEX-UHFFFAOYSA-N
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Description

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a high-purity chemical building block designed for research and development in medicinal and organic chemistry. This tricyclic pyrrolo[2,1-c][1,4]oxazine derivative serves as a versatile synthon for the construction of complex nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in pharmaceutical discovery . The methyl ester functional group provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or reactions with nucleophiles. Compounds based on the pyrrolo[2,1-c][1,4]oxazine core are of significant interest in drug discovery for their potential biological activities . Researchers utilize this specific methyl ester in multicomponent reactions and tandem synthetic protocols to efficiently generate diverse heterocyclic libraries . The product is supplied with guaranteed purity and consistency. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(11)7-2-3-10-4-5-13-6-8(7)10/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRPFYZCBHNNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2COCCN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with oxazine precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6 and 8

Methyl 6-Formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
  • Structure : A formyl group replaces hydrogen at position 4.
  • Molecular Weight : 209.20 g/mol .
  • Key Differences :
    • The formyl group enhances reactivity, enabling nucleophilic additions (e.g., Grignard reactions) .
    • Acts as an intermediate for synthesizing secondary alcohols or amines via reductive amination .
  • Applications : Used in combinatorial chemistry for generating diverse libraries .
6-[(2S)-2-Methylpyrrolidine-1-carbonyl]-N-[(1R)-1-phenylpropyl]-...oxazine-8-carboxamide
  • Structure : Position 8 is substituted with a carboxamide group; position 6 has a chiral pyrrolidine-carbonyl moiety.
  • Molecular Weight : 395.5 g/mol .
  • Key Differences: The carboxamide improves metabolic stability compared to the ester .
  • Applications : Investigated as a protease inhibitor or receptor antagonist in drug discovery .
6-({[(tert-Butoxy)carbonyl]amino}methyl)-...oxazine-8-carboxylic Acid
  • Structure: Position 6 features a Boc-protected aminomethyl group; position 8 is a carboxylic acid.
  • Molecular Weight : 296.33 g/mol .
  • Key Differences :
    • The Boc group allows controlled deprotection for peptide coupling .
    • Carboxylic acid increases polarity, enhancing aqueous solubility .
  • Applications : Intermediate in peptide synthesis or prodrug development .

Core Modifications and Ring-Annelated Analogues

1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic Acid
  • Structure : Incorporates a ketone at position 1 and a partially saturated dihydro ring.
  • Key Differences :
    • The ketone enhances hydrogen-bonding capacity, improving target binding .
    • Reduced aromaticity increases conformational flexibility .
  • Applications : Explored as kinase inhibitors or antimicrobial agents .
Benzoannelated Analogues
  • Structure : A benzene ring is fused to the oxazine core.
  • Key Differences :
    • Extended conjugation improves UV absorption and fluorescence properties .
    • Increased lipophilicity enhances membrane permeability .
  • Applications: Potential use in optoelectronics or as antitumor agents .

Pharmacologically Relevant Derivatives

(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-...oxazine
  • Structure: Quinolinyl and ethyl groups modify the core.
  • Key Differences: The quinoline moiety introduces planar aromaticity for intercalation or enzyme inhibition . Ethyl group enhances lipophilicity, aiding blood-brain barrier penetration .
  • Applications : Antimalarial or anticancer candidate .
Methyl 7,8-di(1H-indol-3-yl)-1-oxo-...oxazine-6-carboxylate
  • Structure : Two indole groups at positions 7 and 8.
  • Key Differences: Bulky indole substituents sterically hinder interactions but enable π-stacking . The 1-oxo group stabilizes the enolate form for nucleophilic reactions .
  • Applications : Lead compound for serotonin receptor modulation .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications References
Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate Methyl ester (8) 179.18 Reactive ester; moderate stability Prodrug precursor
Methyl 6-formyl-...oxazine-8-carboxylate Formyl (6), methyl ester (8) 209.20 High reactivity Synthetic intermediate
6-[(2S)-2-Methylpyrrolidine-1-carbonyl]-N-[(1R)-1-phenylpropyl]-...carboxamide Carboxamide (8), pyrrolidine (6) 395.50 Chiral centers; metabolic stability Protease inhibitors
6-({[(tert-Butoxy)carbonyl]amino}methyl)-...carboxylic acid Boc-aminomethyl (6), carboxylic acid (8) 296.33 Polar; deprotection-ready Peptide synthesis
1-Oxo-3,4-dihydro-...carboxylic acid Ketone (1), dihydro core N/A Flexible; hydrogen-bond donor Kinase inhibitors
Benzoannelated analogue Fused benzene ring N/A Lipophilic; fluorescent Antitumor agents

Biological Activity

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused to an oxazine ring with a carboxylate group at the 8-position. This unique structure contributes to its reactivity and biological profile.

  • Molecular Formula : C₉H₈N₂O₃
  • SMILES Representation : COC(=O)C1=C2CNCCN2C=C1

Synthesis Methods

The synthesis of this compound typically involves the interaction of specific precursors with halogenated compounds under mild conditions. A recent study proposed a preparatively convenient method that yields high purity products through this approach.

Biological Activity

Research indicates that compounds within the pyrrolo[2,1-c][1,4]oxazine family exhibit various biological activities. Some notable findings include:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, findings suggest that modifications to the compound can enhance its efficacy and selectivity for particular biological targets .

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of similar compounds within the pyrrolo family. For instance:

  • Study on Antitumor Activity : A study published in Current Chemistry Letters demonstrated that derivatives of pyrrolo compounds showed significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications for enhancing activity .
  • Enzyme Interaction Studies : Research utilizing molecular docking simulations has provided insights into how this compound interacts with specific enzyme targets. These studies suggest potential pathways for therapeutic applications in metabolic disorders.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaNotable Activities
This compoundC₉H₈N₂O₃Antitumor; Antimicrobial
Methyl 5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbamateC₉H₁₁N₅O₂HER kinase inhibition
Methyl 3-methyl-2(3H)-furo[3',2':5]pyrrole-5-carboxylateC₉H₉N₃O₂Antioxidant; Anticancer

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Step 1 : Formation of the pyrrolo-oxazine core via condensation of pyrrolidine precursors with oxazine-forming reagents under reflux conditions (e.g., xylene, 25–30 hours) .
  • Step 2 : Esterification of the carboxylic acid intermediate using methyl chloride or methanol in the presence of acid catalysts .
  • Critical Parameters : Solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Na₂SO₄ for drying) significantly impact yield and purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and methyl ester group (e.g., δ ~3.7 ppm for COOCH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₉H₁₂N₂O₂ for methyl pyrrolo-oxazine derivatives) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on GHS classifications for related pyrrolo-oxazine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Systematic optimization using design of experiments (DoE):

  • Variables : Temperature (test 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
  • Case Study : A 40% yield increase was achieved by switching from ethanol to acetonitrile, reducing side reactions in esterification .
  • Analytical Monitoring : Use in-situ FTIR to track reaction progress and identify intermediates .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Methodological Answer : Cross-validate findings with orthogonal techniques:

  • Example : Discrepancies in ¹H NMR shifts (e.g., δ 3.5 vs. 3.7 ppm for COOCH₃) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Confirm assignments via 2D NMR (COSY, HSQC) .
  • Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .

Q. What computational modeling approaches predict the compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ester hydrolysis or cyclization steps using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) to guide SAR studies .
  • Tools : COMSOL Multiphysics for reaction kinetics modeling under varying temperatures/pressures .

Q. How to assess the compound’s potential biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, HER2) using fluorescence polarization assays .
  • ADME Profiling : Evaluate metabolic stability in liver microsomes and Caco-2 cell permeability .
  • Structural Analogs : Compare with pyrrolo[1,2-a]pyrazine derivatives showing antiviral activity (e.g., IC₅₀ < 1 µM in SARS-CoV-2 pseudovirus assays) .

Q. How does this compound compare to structurally related analogs?

  • Methodological Answer : Perform a structure-activity relationship (SAR) analysis:

  • Key Modifications :
Analog Structural Difference Impact on Activity
Ethyl ester variant Longer alkyl chain (C₂H₅ vs. CH₃)Reduced solubility, increased lipophilicity
Quinoline-fused derivative Expanded aromatic systemEnhanced intercalation with DNA
  • Synthetic Flexibility : The methyl ester group allows facile conversion to amides or acids for further derivatization .

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